molecular formula C18H13Cl2NO4S B14094339 (E)-methyl 3-(5-((2,6-dichlorobenzyloxyimino)methyl)furan-2-yl)thiophene-2-carboxylate

(E)-methyl 3-(5-((2,6-dichlorobenzyloxyimino)methyl)furan-2-yl)thiophene-2-carboxylate

Cat. No.: B14094339
M. Wt: 410.3 g/mol
InChI Key: MDENLERQLJBEOG-NKVSQWTQSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 3-{5-[(1E)-{[(2,6-dichlorophenyl)methoxy]imino}methyl]furan-2-yl}thiophene-2-carboxylate is a complex organic compound with the molecular formula C18H13Cl2NO4S It is known for its unique structure, which includes a thiophene ring, a furan ring, and a dichlorophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 3-{5-[(1E)-{[(2,6-dichlorophenyl)methoxy]imino}methyl]furan-2-yl}thiophene-2-carboxylate typically involves multiple steps. One common method includes the following steps:

    Formation of the furan ring: This can be achieved through the reaction of appropriate precursors under acidic or basic conditions.

    Introduction of the dichlorophenyl group: This step involves the use of 2,6-dichlorobenzyl chloride in the presence of a base to form the dichlorophenyl moiety.

    Formation of the thiophene ring: This is typically done through cyclization reactions involving sulfur-containing reagents.

    Final coupling: The final step involves coupling the furan and thiophene rings with the dichlorophenyl group under specific conditions to form the desired compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving automated processes and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-{5-[(1E)-{[(2,6-dichlorophenyl)methoxy]imino}methyl]furan-2-yl}thiophene-2-carboxylate undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents to form corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly used.

    Substitution: Reagents such as halogens, acids, or bases can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction may yield alcohols or amines.

Scientific Research Applications

Methyl 3-{5-[(1E)-{[(2,6-dichlorophenyl)methoxy]imino}methyl]furan-2-yl}thiophene-2-carboxylate has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It is used in the development of new materials and as a precursor in various industrial processes.

Mechanism of Action

The mechanism of action of methyl 3-{5-[(1E)-{[(2,6-dichlorophenyl)methoxy]imino}methyl]furan-2-yl}thiophene-2-carboxylate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and are the subject of ongoing research.

Comparison with Similar Compounds

Similar Compounds

    Methyl 3-{5-[(E)-{[(2,6-dichlorophenyl)methoxy]imino}methyl]furan-2-yl}thiophene-2-carboxylate: This is a geometric isomer with similar properties but different spatial arrangement.

    Other thiophene derivatives: Compounds with similar thiophene rings but different substituents.

Uniqueness

Methyl 3-{5-[(1E)-{[(2,6-dichlorophenyl)methoxy]imino}methyl]furan-2-yl}thiophene-2-carboxylate is unique due to its specific combination of functional groups and rings, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C18H13Cl2NO4S

Molecular Weight

410.3 g/mol

IUPAC Name

methyl 3-[5-[(Z)-(2,6-dichlorophenyl)methoxyiminomethyl]furan-2-yl]thiophene-2-carboxylate

InChI

InChI=1S/C18H13Cl2NO4S/c1-23-18(22)17-12(7-8-26-17)16-6-5-11(25-16)9-21-24-10-13-14(19)3-2-4-15(13)20/h2-9H,10H2,1H3/b21-9-

InChI Key

MDENLERQLJBEOG-NKVSQWTQSA-N

Isomeric SMILES

COC(=O)C1=C(C=CS1)C2=CC=C(O2)/C=N\OCC3=C(C=CC=C3Cl)Cl

Canonical SMILES

COC(=O)C1=C(C=CS1)C2=CC=C(O2)C=NOCC3=C(C=CC=C3Cl)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.